molecular formula C18H23N3O4S2 B2474675 N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide CAS No. 2034547-09-4

N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2474675
CAS No.: 2034547-09-4
M. Wt: 409.52
InChI Key: IYPGAIBWQXKHKV-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a furan-3-yl moiety and a thiomorpholinoethyl substituent. The core structure consists of:

  • A sulfamoylphenyl group linked to an acetamide moiety.
  • A branched substituent on the sulfamoyl nitrogen: 2-(furan-3-yl)-2-thiomorpholinoethyl.

Properties

IUPAC Name

N-[4-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-14(22)20-16-2-4-17(5-3-16)27(23,24)19-12-18(15-6-9-25-13-15)21-7-10-26-11-8-21/h2-6,9,13,18-19H,7-8,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPGAIBWQXKHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Thiomorpholine Synthesis: Thiomorpholine can be prepared by the reaction of ethylene oxide with hydrogen sulfide, followed by cyclization.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the furan and thiomorpholine derivatives with the sulfonamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiomorpholine rings, along with the sulfonamide group, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following table highlights key differences and similarities between the target compound and related derivatives:

Compound Name Substituents on Sulfamoyl Group Key Structural Features Melting Point (°C) Biological Activity Reference
Target Compound 2-(Furan-3-yl)-2-thiomorpholinoethyl Furan + thiomorpholine N/A Hypothesized anticancer/anti-hyperglycemic
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran-3-yl Lactone ring (tetrahydrofuran) 174–176 Not reported
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide Cyclohexylcarbamothioyl Thiazolidinone + carbamothioyl 294–296 Anticancer, anti-hyperglycemic
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide Thiazol-2-yl Thiazole ring N/A Intermediate for heterocyclic synthesis
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-2-cyano-3-phenylacrylamide Pyridin-2-yl Pyridine + acrylamide N/A Apoptosis induction in colon cancer

Key Structural Differences and Implications

a) Heterocyclic Substituents
  • Furan-3-yl vs. Thiomorpholinoethyl (target compound) introduces a sulfur atom and a morpholine-like ring, which may enhance solubility and modulate pharmacokinetics compared to simpler heterocycles .
b) Backbone Modifications
  • Thiomorpholinoethyl vs. Carbamothioyl/Cyclohexyl: The thiomorpholinoethyl group in the target compound is structurally distinct from carbamothioyl (e.g., cyclohexylcarbamothioyl in ), which may reduce steric hindrance and improve target engagement.

Physicochemical Properties

  • Melting Points: Derivatives with rigid heterocycles (e.g., thiazolidinones in ) exhibit higher melting points (>290°C) due to crystallinity and hydrogen bonding. The target compound’s melting point is expected to be lower than thiazolidinone derivatives (closer to 170–200°C) due to the flexible thiomorpholinoethyl chain .
  • Solubility :

    • Thiomorpholine’s sulfur atom may enhance solubility in polar solvents compared to morpholine derivatives .

Biological Activity

N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide. Its molecular formula is C18H24N2O4S2C_{18}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of approximately 396.52 g/mol. The structural components include:

  • Furan ring
  • Thiomorpholine moiety
  • Benzenesulfonamide group

These structural elements are crucial for the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the furan ring : This is often the first step in constructing the compound.
  • Introduction of the thiomorpholine group : This step involves specific reaction conditions to ensure high yield.
  • Attachment of the benzenesulfonamide moiety : This final step completes the synthesis.

Optimized reaction conditions, such as temperature control and the use of catalysts, are essential for maximizing efficiency and purity during synthesis .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The furan ring and thiomorpholine moiety may interact with specific enzymes or receptors, leading to modulation of various biological processes .

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, indicating its potential as an antimicrobial agent. Additionally, preliminary studies suggest anticancer activity against various cancer cell lines, although further research is needed to confirm these effects .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor interaction : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.

These interactions can influence cellular proliferation and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • Anticonvulsant Activity : A study on derivatives of N-phenylacetamides showed significant anticonvulsant activity in animal models. Compounds exhibiting similar structural motifs were effective in reducing seizure frequency .
    CompoundDose (mg/kg)MES ProtectionRemarks
    14100YesDelayed onset
    24300YesImmediate action
  • Antimicrobial Studies : Research on furan-containing compounds revealed their capacity to inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections .

Q & A

Basic: What are the typical synthetic pathways for synthesizing N-(4-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide?

The synthesis generally involves multi-step organic reactions, starting with sulfonation of aniline derivatives to form sulfonamide intermediates. Subsequent steps include coupling with thiomorpholine and furan-containing moieties. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., triethylamine for deprotonation). Yield optimization often requires iterative adjustments to stoichiometry and reaction times .

Advanced: How can reaction conditions be optimized to improve the yield and purity of the compound during synthesis?

Advanced optimization involves Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst concentration). High-throughput screening (HTS) can rapidly test combinatorial conditions. Techniques like microwave-assisted synthesis may reduce reaction times. Purity is enhanced via chromatographic methods (e.g., flash chromatography) or recrystallization using solvent pairs (e.g., ethanol/water) .

Basic: What spectroscopic methods are used to confirm the structural integrity of the compound?

Standard methods include:

  • NMR (¹H, ¹³C, 2D-COSY) to verify connectivity of the furan, thiomorpholine, and sulfonamide groups.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can structural ambiguities in the compound be resolved using advanced analytical techniques?

X-ray crystallography provides definitive bond lengths and angles, particularly for resolving stereochemistry in the thiomorpholine ring. Dynamic NMR can probe conformational flexibility. Solid-state NMR and Raman spectroscopy may clarify polymorphic forms or intermolecular interactions (e.g., hydrogen bonding) .

Basic: What biological targets are commonly associated with sulfonamide-acetamide derivatives like this compound?

Such derivatives often target enzymes (e.g., carbonic anhydrases, kinases) or receptors (e.g., G-protein-coupled receptors). The furan and thiomorpholine moieties may enhance binding to hydrophobic pockets, while the sulfonamide group participates in hydrogen bonding .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against a specific biological target?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Kinase activity assays (e.g., ADP-Glo™) assess enzyme inhibition. Cryo-EM or X-ray crystallography of target-ligand complexes reveals binding modes. Knockout cell lines validate target specificity .

Basic: How can structure-activity relationship (SAR) studies be initiated for this compound?

Begin by synthesizing analogs with modifications to the furan, thiomorpholine, or acetamide groups. Test these analogs in bioassays (e.g., IC₅₀ determination) to identify critical pharmacophores. Computational docking screens for substituents that enhance target complementarity .

Advanced: What strategies address contradictions in reported biological activity data across studies?

Replicate experiments under standardized conditions (e.g., cell line provenance, assay protocols). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Orthogonal assays (e.g., in vitro vs. ex vivo) validate activity. Collaborative inter-laboratory studies reduce bias .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon) at –20°C in desiccated, light-protected vials. Use stabilizers (e.g., BHT) if prone to oxidation. Regularly monitor stability via HPLC to detect degradation products .

Advanced: How can forced degradation studies predict the compound’s stability under extreme conditions?

Expose the compound to:

  • Acidic/basic hydrolysis (0.1M HCl/NaOH, 60°C).
  • Oxidative stress (3% H₂O₂).
  • Photolysis (ICH Q1B guidelines).
    Analyze degradation pathways using LC-MS/MS and NMR to identify vulnerable functional groups (e.g., sulfonamide cleavage) .

Basic: What computational tools are used for preliminary docking studies of this compound?

AutoDock Vina or Schrödinger Glide predict binding poses against target proteins (PDB structures). SwissADME estimates physicochemical properties (e.g., LogP, bioavailability) .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of the compound’s target interactions?

Run nanosecond-scale MD simulations (e.g., AMBER, GROMACS) to study conformational changes in the target-ligand complex. Analyze hydrogen bond persistence, binding free energy (MM/PBSA), and solvent accessibility. Compare wild-type vs. mutant targets to identify resistance mechanisms .

Basic: How does structural similarity to other sulfonamide derivatives inform SAR analysis?

Compare substituent effects on bioactivity. For example, fluorophenyl analogs () may enhance metabolic stability, while thiophene derivatives () alter π-π stacking. Cross-reference databases like PubChem for bioactivity trends .

Advanced: What methodologies transition SAR to quantitative (QSAR) models for this compound?

Use partial least squares (PLS) or random forest algorithms to correlate molecular descriptors (e.g., topological polar surface area, H-bond donors) with activity data. Validate models via leave-one-out cross-validation. Apply 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields .

Advanced: How can crystallography inform formulation development for this compound?

Crystal structure analysis (e.g., ) identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility and polymorphism. Co-crystallization with excipients (e.g., cyclodextrins) enhances bioavailability. Predict mechanical properties (e.g., compressibility) for tablet formulation .

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